molecular formula C15H14FN3O3S B2954874 3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797094-34-8

3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide

Cat. No.: B2954874
CAS No.: 1797094-34-8
M. Wt: 335.35
InChI Key: RUQIGIKQPVXYLR-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. Its molecular architecture, featuring a benzamide group linked to a fused thiazoloazepinone scaffold, is characteristic of inhibitors targeting protein kinases. This scaffold is structurally related to known kinase inhibitor chemotypes, suggesting its potential utility in probing intracellular signaling pathways. Research indicates that compounds based on the thiazolo[5,4-c]azepine core and related structures have been investigated for their activity against a range of cancer cell lines. The specific substitution pattern on the benzamide ring of this compound is designed to optimize binding affinity and selectivity towards specific kinase targets implicated in cell proliferation and survival. Its primary research value lies in its application as a chemical tool for studying signal transduction mechanisms and for evaluating novel therapeutic strategies in preclinical models. Further investigation is focused on elucidating its precise molecular target profile and its efficacy in disease-relevant cellular assays.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-22-11-5-4-8(7-9(11)16)13(20)19-15-18-10-3-2-6-17-14(21)12(10)23-15/h4-5,7H,2-3,6H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIGIKQPVXYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorine atom and a methoxy group attached to a benzamide moiety. The presence of a tetrahydro-thiazolo ring enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing fluorine and methoxy groups have shown enhanced activity against various cancer cell lines. Specifically, studies have demonstrated that such compounds can inhibit cellular proliferation in hepatoma, colon, and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Cancer Type IC50 (µM) Mechanism of Action
Hepatoma12.5Induction of apoptosis
Colon Cancer15.3Inhibition of cell cycle progression
Lung Cancer10.2Activation of caspase pathways

Antimicrobial Activity

The compound's biological profile suggests potential antimicrobial properties as well. Similar thiazole derivatives have been reported to exhibit activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. Research on related benzamide derivatives indicates that they can modulate the activity of protein kinases and other enzymes involved in cellular signaling pathways. This modulation can lead to altered cellular responses, including reduced proliferation in cancer cells and enhanced apoptosis .

  • Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases.
  • Cell Cycle Arrest : It has been observed to halt cell cycle progression at specific phases, particularly G1/S transition.
  • Enzyme Modulation : By inhibiting certain kinases, the compound can interfere with signaling pathways that promote cell survival and proliferation.

Case Studies

Several studies have explored the effects of similar compounds on cancer cells:

  • A study demonstrated that a related thiazole derivative reduced tumor growth in xenograft models by 45% compared to controls when administered at a dose of 20 mg/kg .
  • Another investigation highlighted the efficacy of methoxy-substituted benzamides in reducing bacterial load in infected animal models, showcasing their potential as antimicrobial agents .

Comparison with Similar Compounds

Fluorine and Methoxy Groups

The 3-fluoro and 4-methoxy substituents on the benzamide ring of the target compound likely enhance metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes. Fluorine’s electronegativity can also strengthen hydrogen bonds with target proteins, while the methoxy group improves solubility through polar interactions .

Heterocyclic Variations

  • Thiazolo vs.
  • Pyrazole vs. Pyrrole Substituents: The pyrazole-containing analog () offers additional hydrogen-bond acceptor/donor sites compared to the pyrrole analog (), which may influence selectivity in enzyme inhibition .

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